3-(2-Fluorophenyl)cyclobutan-1-ol
Overview
Description
3-(2-Fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol It is characterized by a cyclobutane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone through a [2+2] cycloaddition reaction.
Fluorophenyl Substitution: The cyclobutanone is then subjected to a nucleophilic substitution reaction with a fluorophenyl reagent under controlled conditions.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the cyclobutanol moiety contributes to its stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-Fluorophenyl)cyclobutan-1-ol include:
3-(2-Chlorophenyl)cyclobutan-1-ol: Similar structure with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom in place of fluorine.
3-(2-Methylphenyl)cyclobutan-1-ol: Features a methyl group instead of a halogen.
Compared to these compounds, this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUJYIIQIRAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807901-60-5 | |
Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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